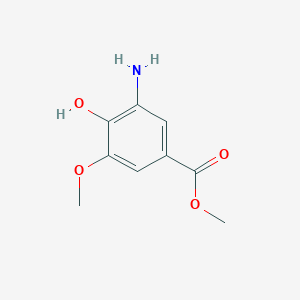

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Vue d'ensemble

Description

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 92643-72-6 . It has a molecular weight of 197.19 . The compound appears as an off-white to beige crystalline powder .

Synthesis Analysis

This compound may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . It has a melting point range of 129 - 131°C .Applications De Recherche Scientifique

Synthesis and Chemical Structure Analysis

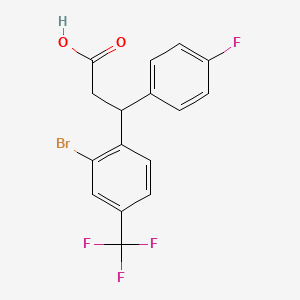

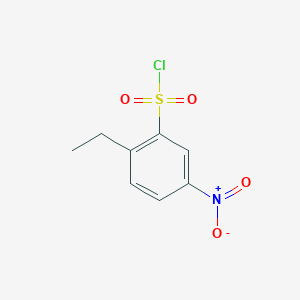

- Synthesis of Related Compounds : Methyl 3-amino-4-hydroxy-5-methoxybenzoate's related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, are synthesized from 4-amino-2-hydroxybenzoic acid. These processes involve methylation, thiocyanation, and oxidation, contributing to the development of intermediates in pharmaceuticals (Wang Yu, 2008).

Biomedical Applications

- Photosensitizers in Cancer Therapy : Derivatives of methyl 3-amino-4-hydroxy-5-methoxybenzoate, like zinc phthalocyanine compounds, have been synthesized for their potential in photodynamic cancer therapy. These compounds exhibit properties such as high singlet oxygen quantum yield, crucial for Type II photosensitizers (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antitumor and Antimicrobial Applications

- Antitumor and Antimicrobial Properties : Compounds related to methyl 3-amino-4-hydroxy-5-methoxybenzoate, isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activities, indicating their potential in therapeutic applications (X. Xia et al., 2011).

Enzymatic Interactions

- Enzyme Interaction Studies : The compound's derivatives interact with various enzymes. For instance, studies on 4-methoxybenzoate monooxygenase systems from Pseudomonas putida reveal insights into enzymatic interactions with para-substituted benzoic acid derivatives, which can inform drug development and biotechnological applications (F. Bernhardt et al., 1973).

Antioxidant Activity

- Antioxidant Potential : Related phenyl ether derivatives, like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, have been isolated from marine fungi, exhibiting significant antioxidant activities. This highlights the potential of methyl 3-amino-4-hydroxy-5-methoxybenzoate derivatives in oxidative stress-related conditions (Lan-lan Xu et al., 2017).

Metabolic Studies

- Metabolism Analysis : The compound's derivatives are also used in metabolic studies to understand bioconversion processes in various organisms. For example, studies on the metabolism of methoxybenzoic acids by anaerobic bacteria shed light on the bioconversion mechanisms of methylated aromatic compounds (K. Deweerd et al., 1988).

Safety and Hazards

When handling “Methyl 3-amino-4-hydroxy-5-methoxybenzoate”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is involved in the formation of diazo groups in polyketide biosynthesis . An O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyzes a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .

Biochemical Pathways

The compound plays a role in the biosynthesis of diazo groups in polyketides . The diazo group is an important functional group in organic synthesis but rarely presents in natural products . Previous biosynthetic studies in diazo group formation suggested a stepwise nitrogen incorporation involving a diazotization process .

Pharmacokinetics

The compound’s molecular weight (1671620) and structure suggest that it may have good bioavailability .

Result of Action

It is known that diazo compounds, which this compound helps synthesize, possess various biological activities and exhibit exceptional potency as chemotherapeutic agents .

Propriétés

IUPAC Name |

methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISBFCKPNAZKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539850 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

CAS RN |

92643-72-6 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)